3-(3,5-Difluorophenoxy)pyrrolidine
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Overview
Description
3-(3,5-Difluorophenoxy)pyrrolidine is a chemical compound with the molecular formula C10H11F2NO. It is characterized by the presence of a pyrrolidine ring attached to a 3,5-difluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)pyrrolidine typically involves the reaction of 3,5-difluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
3-(3,5-Difluorophenoxy)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. The presence of the fluorine atoms enhances its binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenoxy)pyrrolidine: Similar in structure but with a different fluorine substitution pattern.
3-(3,5-Dichlorophenoxy)pyrrolidine: Contains chlorine atoms instead of fluorine, leading to different chemical properties.
3-(3,5-Dimethylphenoxy)pyrrolidine: Substituted with methyl groups, affecting its reactivity and applications.
Uniqueness
3-(3,5-Difluorophenoxy)pyrrolidine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11F2NO |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(3,5-difluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9/h3-5,9,13H,1-2,6H2 |
InChI Key |
WODHJUHQHBRQHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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